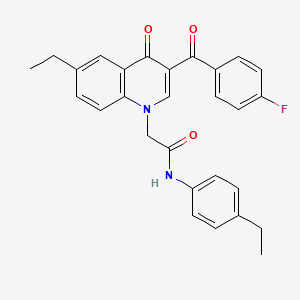

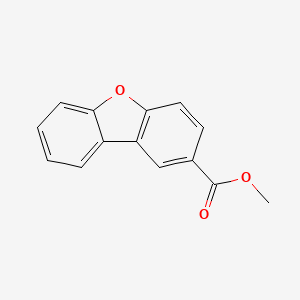

Methyl Dibenzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several synthetic methods exist for preparing Methyl Dibenzofuran-2-carboxylate. One approach involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate and N-methyl pyrrolidine . This yields the desired compound in good yields and purity .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring fused to a carboxylate group. The compound’s planar structure allows for various interactions with other molecules, influencing its biological properties .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo intramolecular photochemical Wittig reactions to form 2-aryl/alkyl benzofurans . Additionally, reduction of the nitro group in related compounds can lead to further functionalization .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Electrochemistry and Catalysis

Graham, Zheng, and Nocera (2014) synthesized methyl 6-formyl-4-dibenzofurancarboxylate, which was used in the large-scale synthesis of a dibenzofuran-functionalized hangman porphyrin. This compound, when complexed with cobalt, exhibited activity as a proton reduction electrocatalyst (Graham, Zheng, & Nocera, 2014).

Antitubercular Agents

Surineni et al. (2018) reported on the synthesis of dibenzofuran, dibenzothiophene, and N-methyl carbazole tethered 2-aminothiazoles and their analogs, which demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Surineni et al., 2018).

NMR Spectroscopy and Drug Development

Yempala and Cassels (2017) conducted a study involving the synthesis of two isomeric dibenzofuran carboxaldehydes. These compounds were integral in the development of new β-phenylethylamines and NBOMe derivatives, currently under biological evaluation (Yempala & Cassels, 2017).

Cytotoxic and Antiplatelet Activities

Wang et al. (2004) synthesized dibenzofuran- and carbazole-substituted oximes, evaluating their cytotoxic and antiplatelet activities. These studies are significant for understanding potential therapeutic applications of such compounds (Wang et al., 2004).

Anionic Cyclization

Sanz et al. (2006) explored the anionic cyclization of benzyne-tethered aryllithiums, which led to the creation of functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This study highlights the versatility of dibenzofurans in organic synthesis (Sanz et al., 2006).

Electrochemical Synthesis

Senboku, Michinishi, and Hara (2011) achieved the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an innovative electrochemical method, highlighting another area where methyl dibenzofuran derivatives play a crucial role (Senboku, Michinishi, & Hara, 2011).

Aminobenzannulation Reaction

Tiano and Belmont (2008) utilized an aminobenzannulation reaction for synthesizing amino-substituted dibenzofurans, demonstrating the compound's utility in creating complex heterocycles (Tiano & Belmont, 2008).

Molecular Hybridization in Antimycobacterial Agents

Yempala, Sriram, Yogeeswari, and Kantevari (2012) conducted a study on molecular hybridization of dibenzofuran embodied homoisoflavonoids, contributing to the development of novel antimycobacterial agents (Yempala et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

methyl dibenzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-16-14(15)9-6-7-13-11(8-9)10-4-2-3-5-12(10)17-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQTUIVYNKZDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723329.png)

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2723333.png)

![8-(ethylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2723337.png)

![[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2723338.png)

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)

![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)